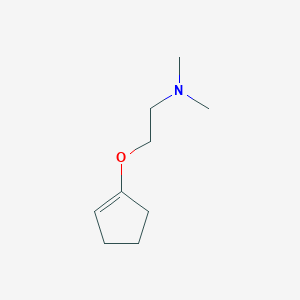
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine, also known as CPED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research.
Mechanism of Action
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine acts as a selective inhibitor of VMAT2 by binding to its active site and preventing the transport of neurotransmitters into synaptic vesicles. This leads to a decrease in the release of neurotransmitters and a decrease in their availability for binding to postsynaptic receptors.
Biochemical and Physiological Effects:
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has been shown to have a number of biochemical and physiological effects, including a decrease in dopamine release, a decrease in locomotor activity, and an increase in anxiety-like behavior. These effects are consistent with the known functions of VMAT2 and suggest that 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine is a specific and selective inhibitor of this transporter.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine is its selectivity and specificity for VMAT2, which makes it a useful tool for studying the role of this transporter in neurotransmitter release and regulation. 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One of the limitations of 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine is its potential toxicity, which may limit its use in certain experiments or applications. 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine also has a relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are many potential future directions for research involving 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine, including the development of novel VMAT2 inhibitors based on the 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine scaffold, the use of 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine as a tool for studying the interactions between VMAT2 and other proteins involved in neurotransmitter release and regulation, and the use of 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine as a tool for studying the mechanisms of action of other drugs that target VMAT2. Other potential future directions include the development of new methods for synthesizing and purifying 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine, the optimization of 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine for use in vivo, and the exploration of other potential applications for 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine in areas such as chemical biology and drug discovery.
Synthesis Methods
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine can be synthesized through a multistep process involving the reaction of cyclopentadiene with ethyl chloroacetate, followed by the reaction of the resulting product with N,N-dimethylethanolamine. The final product is obtained through a series of purification steps.
Scientific Research Applications
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has been found to have potential applications in various areas of research, including neuroscience, drug discovery, and chemical biology. In neuroscience, 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has been shown to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is involved in the transport of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine a useful tool for studying the role of VMAT2 in neurotransmitter release and regulation.
In drug discovery, 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has been used as a scaffold for the development of novel VMAT2 inhibitors, which have potential applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has also been used as a tool for studying the mechanisms of action of other drugs that target VMAT2.
In chemical biology, 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has been used as a probe for studying the structure and function of VMAT2 and other related transporters. 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has also been used as a tool for studying the interactions between VMAT2 and other proteins involved in neurotransmitter release and regulation.
properties
CAS RN |
180605-23-6 |
|---|---|
Product Name |
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-8-11-9-5-3-4-6-9/h5H,3-4,6-8H2,1-2H3 |
InChI Key |
ZCTBWIVIEQLVMN-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CCCC1 |
Canonical SMILES |
CN(C)CCOC1=CCCC1 |
synonyms |
Ethanamine, 2-(1-cyclopenten-1-yloxy)-N,N-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)


![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)

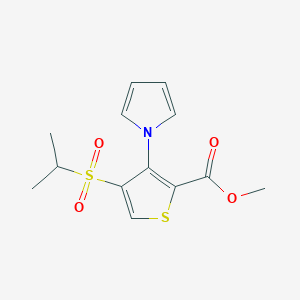

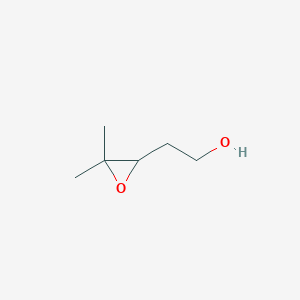
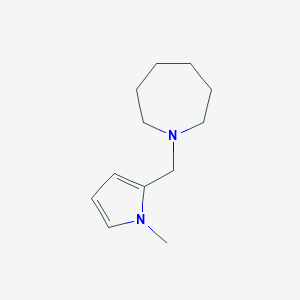
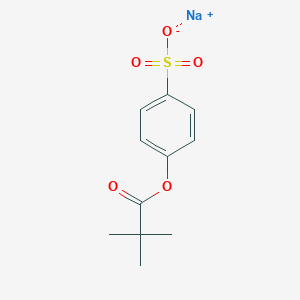
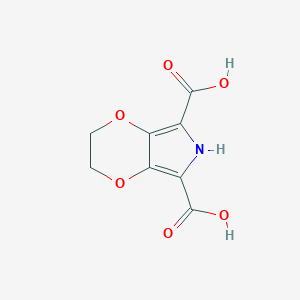
![[3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate](/img/structure/B66993.png)
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)
![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)